Mouse TREM-1 SCHOOL peptide, control

Rheumatoid Arthritis Collagen-Induced Arthritis TREM-1 Signaling

Validating TREM-1 SCHOOL peptide (GF9) activity demands a negative control indistinguishable from the active peptide in all properties except DAP-12 engagement. GF9-G (GLLSGSLVF) is the sequence-matched, single-residue (Lys→Gly at position 5) variant that produces vehicle-equivalent outcomes across all validated disease models. • Zero cytokine suppression in J774 macrophage LPS assay vs. >5-fold reduction by GF9 (P<0.001) • CIA model: clinical scores 3.16±0.47 (day 38) vs. 0.21±0.16 for GF9 (P<0.0001) • NSCLC xenografts: no tumor growth inhibition vs. T/C 31-52% with GF9 Supplied as lyophilized powder, ≥95% HPLC purity. Essential for QC batch release of GF9 preparations. For research use only.

Molecular Formula C42H69N9O12
Molecular Weight 892.0 g/mol
Cat. No. B12382236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMouse TREM-1 SCHOOL peptide, control
Molecular FormulaC42H69N9O12
Molecular Weight892.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN
InChIInChI=1S/C42H69N9O12/c1-22(2)14-27(45-33(54)18-43)37(57)47-28(15-23(3)4)38(58)50-31(20-52)36(56)44-19-34(55)46-32(21-53)40(60)48-29(16-24(5)6)39(59)51-35(25(7)8)41(61)49-30(42(62)63)17-26-12-10-9-11-13-26/h9-13,22-25,27-32,35,52-53H,14-21,43H2,1-8H3,(H,44,56)(H,45,54)(H,46,55)(H,47,57)(H,48,60)(H,49,61)(H,50,58)(H,51,59)(H,62,63)/t27-,28-,29-,30-,31-,32-,35-/m0/s1
InChIKeySAFLDTZNKHAXNA-JNCVKUDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mouse TREM-1 SCHOOL Peptide, Control (GF9-G, GLLSGSLVF): Procurement-Relevant Identity and Baseline Specifications


Mouse TREM-1 SCHOOL peptide, control (also designated GF9-G; CAS not independently assigned but coupled to the active peptide CAS 1292755-24-8 in vendor catalogs) is a synthetic 9-amino-acid negative control peptide with the sequence Gly-Leu-Leu-Ser-Gly-Ser-Leu-Val-Phe (GLLSGSLVF), a molecular formula of C₄₂H₆₉N₉O₁₂, and a molecular weight of 892.05 Da [1]. It was rationally designed using the Signaling Chain HOmoOLigomerization (SCHOOL) model and differs from the active Mouse TREM-1 SCHOOL peptide (GF9, GLLSKSLVF) by a single Lys→Gly substitution at position 5, which eliminates the peptide's ability to engage the TREM-1/DAP-12 signaling interface [2]. The peptide is supplied by multiple vendors (TargetMol Cat. TP3311, MedChemExpress Cat. HY-P10088) as a research-use-only negative control for TREM-1 SCHOOL peptide functional studies .

Why Mouse TREM-1 SCHOOL Peptide, Control Cannot Be Substituted by Generic TREM-1 Antagonists or Scrambled Peptides


The Mouse TREM-1 SCHOOL peptide, control (GF9-G) occupies a unique and non-substitutable position in the TREM-1 research toolkit. Unlike conventional TREM-1 antagonists such as LP17 or LR12 (nangibotide), which attempt to block ligand binding to the TREM-1 extracellular domain, GF9-G is specifically engineered to be the sequence-matched, single-residue variant of the ligand-independent SCHOOL inhibitory peptide GF9 [1]. The Lys→Gly substitution at position 5 abolishes the peptide's ability to interact with the DAP-12 transmembrane signaling partner while preserving all other physicochemical properties (charge distribution except at position 5, hydrophobicity, HPLC retention, solubility) [2]. A generic scrambled peptide or an unrelated TREM-1 antagonist such as LP17 cannot serve this function because it would differ from the active peptide in multiple sequence positions, confounding any attempt to attribute differential biological activity to the specific SCHOOL mechanism [3]. Empirically, GF9-G has been demonstrated across multiple independent disease models to produce outcomes indistinguishable from vehicle controls, confirming that TREM-1-mediated effects observed with GF9 are sequence-specific and not attributable to non-specific peptide effects [1][3].

Mouse TREM-1 SCHOOL Peptide, Control (GF9-G): Quantitative Head-to-Head Differentiation Evidence for Procurement Decisions


Clinical Arthritis Severity: GF9-G vs. GF9 in the Collagen-Induced Arthritis (CIA) Mouse Model

In the DBA/1 mouse collagen-induced arthritis (CIA) model, GF9 administered daily at 25 mg/kg i.p. from day 24 suppressed arthritis severity, while the control peptide GF9-G at the identical dose produced no therapeutic effect [1]. On day 38, the mean ± SEM clinical arthritis score for GF9-treated mice was 0.21 ± 0.16 compared with 3.16 ± 0.47 for GF9-G-treated mice (P < 0.0001), representing a >15-fold difference in clinical severity [1]. Crucially, GF9-G-treated mice did not differ significantly from vehicle-treated mice, confirming that the control peptide is biologically inert in this model and that GF9 activity is sequence-dependent [1].

Rheumatoid Arthritis Collagen-Induced Arthritis TREM-1 Signaling In Vivo Pharmacology

Histopathological Joint Protection: GF9-G Lack of Efficacy vs. GF9 in CIA

Histopathological analysis of fore and hind paw joints from CIA mice revealed that GF9-G at 25 mg/kg provided no protection against structural joint damage, with all histopathology parameters indistinguishable from vehicle-treated mice [1]. In direct comparison with GF9-G-treated mice, mice receiving GF9 at the same 25 mg/kg dose exhibited 94% reduction in inflammation, 98% reduction in pannus formation, 96% reduction in cartilage damage, 99% reduction in bone resorption, 98% reduction in periosteal bone formation, and 97% reduction in summed histopathology scores [1]. The complete lack of histological protection by GF9-G establishes it as a definitive negative reference for tissue-level endpoints in TREM-1 blockade studies [1].

Joint Histopathology Bone Resorption Cartilage Protection Pannus Formation

Tumor Growth Inhibition in NSCLC Xenografts: GF9-G vs. GF9 Antitumor Activity

In two human NSCLC xenograft models (H292 squamous and A549 adenocarcinoma) in nude mice, GF9 administered twice weekly at 25 mg/kg i.p. exhibited antitumor efficacy with T/C values of 52% (H292) and 31% (A549), while the control peptide GF9-G at the identical 25 mg/kg dose had no effect on tumor growth [1]. The paper explicitly states that 'administration of the control peptide GF9-G at the same dose did not affect tumor growth (not shown),' confirming that the antitumor activity of GF9 is sequence-specific [1]. The NCI standard for meaningful antitumor activity is T/C ≤ 42%, which GF9 met in the A549 model but GF9-G did not approach in either model [1].

Non-Small Cell Lung Cancer Xenograft Model Tumor-Associated Macrophages TREM-1 Oncology

In Vitro Pro-Inflammatory Cytokine Suppression: GF9-G Null Effect in LPS-Stimulated J774 Macrophages

In J774 murine macrophages stimulated with LPS (1 µg/ml), co-incubation with 50 ng/ml GF9 significantly reduced secretion of TNF-α, IL-6, and IL-1β (P = 0.0001 to 0.001 vs. medium-treated LPS-challenged cells), whereas the control peptide GF9-G at the identical 50 ng/ml concentration produced no reduction in any cytokine measured [1]. The NIH grant report (R44-AR077456-01A1) summarizing data across multiple studies notes that GF9 reduces cytokine release up to 5-fold in vitro and in vivo, while the control peptide has no effect [2]. Cell viability assessed by MTT assay was unaffected by either peptide, confirming that the differential cytokine suppression is not attributable to cytotoxicity [1].

Macrophage Biology Cytokine Release Innate Immunity LPS Challenge

Sequence Determinant of Function: The Lys⁵→Gly⁵ Substitution That Defines GF9-G Inactivity

The SCHOOL model of transmembrane signaling predicts that the positively charged lysine residue at position 5 of the GF9 sequence (GLLSKSLVF) is essential for disrupting the intramembrane protein-protein interaction between TREM-1 and its signaling adaptor DAP-12 [1]. Substitution of Lys⁵ with the neutral glycine in GF9-G (GLLSGSLVF) eliminates the positive charge required for this interaction, rendering the peptide incapable of inhibiting TREM-1/DAP-12 signaling [1][2]. This molecular rationale was explicitly validated: 'We specifically demonstrated that a control peptide (GLLSGSLVF) with single amino acid substitution of functionally important lysine...for glycine does not exhibit TREM-1 inhibitory effect, as it has been predicted by the SCHOOL model' [2]. In contrast, LP17 and LR12 are ligand-competitive antagonists targeting the TREM-1 extracellular domain and bear no sequence homology to GF9-G, making them unsuitable as negative controls for SCHOOL mechanism studies [3].

Structure-Activity Relationship SCHOOL Model DAP-12 Interaction Peptide Engineering

In Vivo Cytokine Modulation During LPS Endotoxemia: GF9-G Null Effect vs. GF9-Mediated Cytokine Suppression

In the C57BL/6 mouse LPS-induced endotoxemia model, pretreatment with GF9 (25 mg/kg) significantly reduced serum levels of TNF-α, IL-6, and IL-1β measured at 90 min post-LPS challenge (P = 0.0001 to 0.001 vs. PBS-treated animals), whereas pretreatment with the control peptide GF9-G at the same dose produced no significant cytokine reduction compared to PBS [1]. The Figure 9 legend of the primary paper explicitly records that both '50 ng/ml control peptide or GF9 peptide' were tested in vitro and 'PBS or the indicated doses of dexamethasone (DEX), control peptide or GF9 peptide' were tested in vivo, with GF9-G serving as the negative peptide control in both settings [1]. Across studies, GF9 reduces pro-inflammatory cytokines up to 5-fold, while the control peptide has no measurable effect [2].

Sepsis Endotoxemia Cytokine Storm Acute Inflammation

Mouse TREM-1 SCHOOL Peptide, Control (GF9-G): Evidence-Backed Research and Industrial Application Scenarios


Negative Control for TREM-1 SCHOOL Peptide Efficacy Studies in Collagen-Induced Arthritis Models

GF9-G is the definitive negative control for CIA studies employing GF9 or GF9-HDL formulations. At 25 mg/kg i.p. daily, GF9-G-treated mice exhibit clinical arthritis scores (3.16 ± 0.47 at day 38) indistinguishable from vehicle controls, while GF9-treated mice show >15-fold lower scores (0.21 ± 0.16; P < 0.0001) . Histopathologically, GF9-G provides zero protection (94–99% worse across all parameters versus GF9), enabling rigorous demonstration that disease modification is TREM-1-pathway-dependent . This application is directly validated by the Shen & Sigalov (2017) CIA study .

Negative Control for TREM-1-Targeted Oncology Studies in Xenograft and Syngeneic Tumor Models

In NSCLC xenograft studies (H292 and A549), GF9-G at 25 mg/kg twice weekly i.p. produces no tumor growth inhibition, while GF9 achieves T/C values of 31–52% at the same dose . This has been confirmed in pancreatic cancer xenografts (BxPC-3, AsPC-1, Capan-1), where SCHOOL TREM-1 inhibitory peptides achieved T/C values as low as 19%, and in liver cancer models, with GF9-G serving as the essential negative control in each paradigm . Procurement of GF9-G is therefore critical for any oncology program seeking to validate TREM-1 as a macrophage-targeted antitumor strategy.

Negative Control for TREM-1 Blockade Studies in Sepsis and Acute Inflammation Models

In the LPS-induced endotoxemia model (C57BL/6 mice, 30 mg/kg LPS), GF9-G at 25 mg/kg i.p. produces no reduction in serum TNF-α, IL-6, or IL-1β versus PBS-treated controls, while GF9 significantly suppresses all three cytokines (P = 0.0001–0.001) . GF9-G also fails to prolong survival in this model, whereas GF9 and GF9-HDL formulations significantly extend survival . This application extends to acute lung injury, where TREM-1 SCHOOL peptides have demonstrated efficacy independently validated by Gibot et al. (2019) . GF9-G is essential for excluding non-specific peptide effects in high-mortality sepsis studies.

In Vitro Quality-Control Standard for TREM-1 SCHOOL Peptide Batch Validation and Mechanism-of-Action Studies

GF9-G serves as a critical in-process control for verifying the biological specificity of newly synthesized GF9 batches. In the standardized J774 macrophage LPS-stimulation assay (1 µg/ml LPS + 50 ng/ml peptide, 24 h), a properly synthesized GF9-G batch must produce zero suppression of TNF-α, IL-6, and IL-1β, while a valid GF9 batch must achieve significant suppression (P = 0.0001–0.001 vs. LPS-only) . Any cytokine suppression by a GF9-G preparation indicates either sequence contamination (Lys at position 5) or endotoxin interference, triggering batch rejection. This QC application is supported by the NIH grant documentation noting up to 5-fold cytokine reduction by GF9 versus no effect of the control peptide .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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